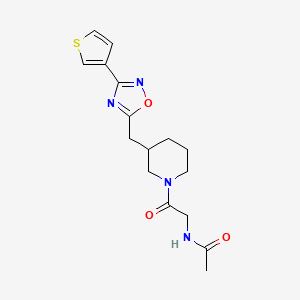

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

Description

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is an intriguing compound known for its complex structure and potential applications in various fields It features a thiophene ring, a piperidine moiety, and an oxadiazole ring, which contribute to its unique chemical behavior and biological activity

Properties

IUPAC Name |

N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(21)17-8-15(22)20-5-2-3-12(9-20)7-14-18-16(19-23-14)13-4-6-24-10-13/h4,6,10,12H,2-3,5,7-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAVZXHPIDHTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide typically involves a multi-step process. One possible synthetic route includes:

Formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a suitable acid chloride.

Thiophene ring introduction via a palladium-catalyzed coupling reaction.

Integration of the piperidine moiety through nucleophilic substitution.

Final acetamide formation by acylation of the amino group.

Industrial Production Methods: In an industrial setting, the production process would be scaled up, with careful optimization of reaction conditions to maximize yield and purity. This includes:

Using high-throughput screening for catalyst selection.

Continuous flow reactors for better reaction control.

Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions:

Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to corresponding alcohols or amines.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene and piperidine rings.

Common Reagents and Conditions: Common reagents used in these reactions include:

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituents: : Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions are highly dependent on the specific conditions and reagents used. Common products include:

Sulfoxide and sulfone derivatives from oxidation.

Alcohols and amines from reduction.

Halogenated or alkylated derivatives from substitution reactions.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have shown significant antimicrobial properties. Studies demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways. Notably, derivatives of oxadiazole have been linked to enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

Anticancer Properties

The anticancer potential of N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is attributed to its ability to induce apoptosis in cancer cells. Research has shown that oxadiazole derivatives can activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines such as HCT116 and MCF7 .

Case Study 1: Antimicrobial Efficacy

In a study conducted on various synthesized oxadiazole derivatives, compounds were evaluated for their antimicrobial activity using disc diffusion methods. Results indicated that several derivatives exhibited potent activity against Bacillus cereus and Bacillus thuringiensis, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

A study focusing on the anticancer properties of similar oxadiazole compounds revealed that they significantly inhibited cell proliferation in MCF7 breast cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide exerts its effects is linked to its interaction with molecular targets:

It may bind to specific enzymes or receptors, modulating their activity.

The oxadiazole and thiophene rings can engage in π-π stacking interactions, influencing binding affinity and specificity.

Its effects on cellular pathways could involve inhibition of certain signaling cascades, leading to therapeutic benefits.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide stands out due to:

Structural Uniqueness: : The combination of thiophene, oxadiazole, and piperidine moieties.

Reactivity: : Its ability to undergo a wide range of chemical reactions.

Applications: : Broad scope of scientific research applications.

**N-(2-oxo-2-(3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

**N-(2-oxo-2-(3-((3-(furanyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

This compound's unique combination of functional groups and its versatile chemical behavior make it a valuable subject of study across multiple scientific disciplines.

Biological Activity

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide, a compound characterized by its complex structure involving a thiophene ring and an oxadiazole moiety, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3S, with a molecular weight of approximately 435.5 g/mol. The presence of the oxadiazole ring contributes significantly to its biological activity, as compounds containing this heterocycle have been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds featuring the 1,2,4-oxadiazole structure demonstrated activity against Mycobacterium tuberculosis, showing efficacy against both wild-type and monoresistant strains . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been well-documented. A review indicated that various 1,2,4-oxadiazole compounds possess cytotoxic effects against multiple cancer cell lines, including human lung adenocarcinoma and breast cancer cells . For instance, one derivative exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines . This suggests that this compound may have similar anticancer properties.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with oxadiazole rings have been reported to inhibit cyclooxygenases (COX), which are crucial in the inflammatory process . This inhibition could lead to reduced inflammation in various disease states.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial resistance and cancer proliferation.

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, contributing to their cytotoxic effects against tumors.

Study on Antimicrobial Efficacy

In a recent study examining the efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis, N-(2-oxo-2-(3-((3-(thiophen-3-y)-1,2,4-oxadiazol-5-y)methyl)piperidin-1-y)ethyl)acetamide was tested alongside other derivatives. Results indicated that it exhibited comparable activity to known antibiotics with minimal cytotoxicity towards mammalian cells .

Anticancer Activity Assessment

A comparative analysis of several oxadiazole derivatives revealed that N-(2-oxo...) showed promising results in inhibiting growth in human cancer cell lines. The study provided IC50 values indicating effective concentrations required for significant inhibition of cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.